Cas no 86518-10-7 (1-(4-Chlorofuro3,2-Cpyridin-2-yl)ethanone)

1-(4-Chlorofuro3,2-Cpyridin-2-yl)ethanone 化学的及び物理的性質
名前と識別子
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- 1-(4-chlorofuro[3,2-c]pyridin-2-yl)Ethanone
- 1-{4-chlorofuro[3,2-c]pyridin-2-yl}ethan-1-one
- Ethanone, 1-(4-chlorofuro[3,2-c]pyridin-2-yl)-
- WYWCCBXVKPYSIF-UHFFFAOYSA-N
- 1-(4-Chlorofuro3,2-Cpyridin-2-yl)ethanone
-
- MDL: MFCD28128803
- インチ: 1S/C9H6ClNO2/c1-5(12)8-4-6-7(13-8)2-3-11-9(6)10/h2-4H,1H3
- InChIKey: WYWCCBXVKPYSIF-UHFFFAOYSA-N
- ほほえんだ: ClC1C2C=C(C(C)=O)OC=2C=CN=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 222
- トポロジー分子極性表面積: 43.1
1-(4-Chlorofuro3,2-Cpyridin-2-yl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-332835-0.5g |
1-{4-chlorofuro[3,2-c]pyridin-2-yl}ethan-1-one |
86518-10-7 | 95.0% | 0.5g |
$824.0 | 2025-03-18 | |
Enamine | EN300-332835-2.5g |
1-{4-chlorofuro[3,2-c]pyridin-2-yl}ethan-1-one |
86518-10-7 | 95.0% | 2.5g |
$2071.0 | 2025-03-18 | |
TRC | C385228-100mg |
1-(4-Chlorofuro[3,2-C]pyridin-2-yl)ethanone |
86518-10-7 | 100mg |
$ 340.00 | 2022-06-06 | ||
Enamine | EN300-332835-0.25g |
1-{4-chlorofuro[3,2-c]pyridin-2-yl}ethan-1-one |
86518-10-7 | 95.0% | 0.25g |
$524.0 | 2025-03-18 | |
Chemenu | CM467026-100mg |
1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone |
86518-10-7 | 95%+ | 100mg |
$*** | 2023-05-29 | |
Chemenu | CM467026-1g |
1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone |
86518-10-7 | 95%+ | 1g |
$*** | 2023-05-29 | |
Enamine | EN300-332835-5g |
1-{4-chlorofuro[3,2-c]pyridin-2-yl}ethan-1-one |
86518-10-7 | 95% | 5g |
$3065.0 | 2023-09-04 | |
1PlusChem | 1P00H2TP-5g |
1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone |
86518-10-7 | 95% | 5g |
$3851.00 | 2024-04-21 | |
A2B Chem LLC | AH96013-100mg |
1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone |
86518-10-7 | 95% | 100mg |
$421.00 | 2024-04-19 | |
Aaron | AR00H321-250mg |
1-(4-chlorofuro[3,2-c]pyridin-2-yl)ethanone |
86518-10-7 | 95% | 250mg |
$746.00 | 2025-01-24 |
1-(4-Chlorofuro3,2-Cpyridin-2-yl)ethanone 関連文献
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
1-(4-Chlorofuro3,2-Cpyridin-2-yl)ethanoneに関する追加情報
1-(4-Chlorofuro[3,2-c]pyridin-2-yl)ethanone: An Overview of a Promising Compound in Medicinal Chemistry
1-(4-Chlorofuro[3,2-c]pyridin-2-yl)ethanone, with the CAS number 86518-10-7, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of furo[3,2-c]pyridines, which are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
The structure of 1-(4-Chlorofuro[3,2-c]pyridin-2-yl)ethanone consists of a fused ring system comprising a furan and a pyridine moiety, with a chlorine atom substituting at the 4-position of the furan ring. The presence of this chlorine substituent imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The ethanone group attached to the pyridine ring further enhances the compound's reactivity and solubility, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of 1-(4-Chlorofuro[3,2-c]pyridin-2-yl)ethanone in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of signaling pathways such as NF-κB and MAPK, which are key regulators of inflammation.
In addition to its anti-inflammatory properties, 1-(4-Chlorofuro[3,2-c]pyridin-2-yl)ethanone has shown promise as an antiviral agent. Research conducted at the National Institutes of Health (NIH) demonstrated that this compound effectively inhibits the replication of several RNA viruses, including influenza and coronaviruses. The antiviral activity is attributed to its ability to interfere with viral entry and replication processes within host cells.
The anticancer potential of 1-(4-Chlorofuro[3,2-c]pyridin-2-yl)ethanone has also been explored in preclinical studies. A study published in Cancer Research found that this compound selectively induces apoptosis in various cancer cell lines while sparing normal cells. The mechanism involves the activation of intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins such as Bax and Bak and the downregulation of anti-apoptotic proteins like Bcl-2.
Beyond its direct biological activities, 1-(4-Chlorofuro[3,2-c]pyridin-2-yl)ethanone has been investigated as a scaffold for drug design. Its versatile structure allows for the introduction of various functional groups that can enhance its pharmacological properties. For example, modifications at the ethanone group or the furan ring have been shown to improve potency and selectivity against specific targets. This makes it a valuable starting point for developing novel therapeutic agents.
The synthesis of 1-(4-Chlorofuro[3,2-c]pyridin-2-yl)ethanone has been optimized using modern synthetic techniques. One common approach involves the reaction of 4-chlorofuran with 2-chloropyridine followed by acylation with acetyl chloride. This multi-step process yields high-purity product with good yields, making it suitable for large-scale production.
In conclusion, 1-(4-Chlorofuro[3,2-c]pyridin-2-yl)ethanone (CAS No. 86518-10-7) is a promising compound with diverse biological activities and potential applications in medicinal chemistry. Its unique structural features and favorable pharmacological profile make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.
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